molecular formula C58H84O26 B3363464 Antibiotic A-649 CAS No. 102647-16-5

Antibiotic A-649

Cat. No.: B3363464
CAS No.: 102647-16-5
M. Wt: 1197.3 g/mol
InChI Key: WURKLEUBADSHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic A-649 is a member of the aureolic acid group of anti-tumor antibiotics. This compound is known for its potent antimicrobial properties and is used in various scientific research applications. This compound is a mixture of olivomycins A, B, C, and D, which are known for their effectiveness against a range of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antibiotic A-649 involves several steps, including the fermentation of specific bacterial strains that produce the olivomycins. The fermentation process is followed by extraction and purification to isolate the desired antibiotic components. The reaction conditions typically involve maintaining optimal pH, temperature, and nutrient supply to ensure maximum yield of the antibiotic .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large bioreactors. The fermentation process is carefully monitored and controlled to maintain the desired conditions for bacterial growth and antibiotic production. After fermentation, the antibiotic is extracted using solvent extraction methods and further purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Antibiotic A-649 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the antibiotic to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound include modified olivomycins with enhanced antimicrobial properties. These modifications can lead to increased potency and reduced resistance by target bacteria .

Scientific Research Applications

Antibiotic A-649 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antibiotic action and resistance. In biology, it is used to investigate the effects of antibiotics on bacterial growth and metabolism. In medicine, this compound is explored for its potential use in treating bacterial infections and as a model compound for developing new antibiotics. In industry, it is used in the production of other antibiotics and as a reference standard for quality control .

Mechanism of Action

The mechanism of action of Antibiotic A-649 involves the inhibition of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. By inhibiting these enzymes, this compound prevents the synthesis of bacterial DNA, leading to cell death. The molecular targets of this compound include the bacterial DNA gyrase and topoisomerase IV, and the pathways involved are related to DNA replication and repair .

Comparison with Similar Compounds

Antibiotic A-649 is unique due to its composition of olivomycins A, B, C, and D. Similar compounds include other members of the aureolic acid group, such as mithramycin and chromomycins. While these compounds share similar mechanisms of action, this compound is distinguished by its specific mixture of olivomycins, which provides a broader spectrum of activity and potentially reduced resistance by target bacteria .

List of Similar Compounds:
  • Mithramycin
  • Chromomycins A2, A3, and A4
  • Olivomycins A, B, C, and D

Properties

IUPAC Name

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-4-acetyloxy-5-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H84O26/c1-22(2)57(69)84-56-28(8)77-43(21-58(56,10)70)81-37-18-41(73-24(4)48(37)65)80-36-19-42(74-25(5)47(36)64)83-55-33(54(72-12)51(68)46(63)23(3)59)15-31-13-30-14-32(16-34(61)44(30)49(66)45(31)50(55)67)79-40-20-38(78-29(9)60)53(27(7)76-40)82-39-17-35(62)52(71-11)26(6)75-39/h13-14,16,22-28,33,35-43,46-48,52-56,59,61-66,70H,15,17-21H2,1-12H3/t23-,24-,25-,26-,27-,28+,33+,35-,36-,37-,38-,39-,40+,41+,42+,43+,46+,47-,48-,52+,53+,54+,55+,56+,58+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURKLEUBADSHTC-AJVJTBPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC)O)OC(=O)C)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)OC(=O)C)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102647-16-5
Record name A-649
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102647165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-649
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I00H3G1Y5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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